molecular formula C9H8N4 B1491681 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098057-36-2

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1491681
CAS No.: 2098057-36-2
M. Wt: 172.19 g/mol
InChI Key: YSKYKEPCKWGOAC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098057-36-2) is a valuable heterocyclic building block in medicinal chemistry research, particularly in the development of novel small-molecule therapeutics. This compound features a fused imidazo[1,2-b]pyrazole core structure, a scaffold recognized for its diverse biological activities and potential in polypharmacology approaches . Scientific studies on related imidazo[1,2-b]pyrazole derivatives have demonstrated their promise as multitarget agents, with research indicating significant inhibitory effects on pathways involved in inflammation and cancer . Specifically, such compounds have shown the ability to inhibit human platelet aggregation, block ROS production, and suppress p38MAPK phosphorylation in biological models . These activities position this class of compounds as interesting leads for investigating cancer progression, metastasis, and tumor-related inflammation. The core pyrazole scaffold is a privileged structure in drug discovery, known for its favorable physicochemical properties and its presence in several FDA-approved protein kinase inhibitors . As a chemical reagent, this compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKYKEPCKWGOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Pathway and Reaction Conditions

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of cyclopropyl-substituted hydrazine intermediate Cyclopropylamine derivatives, hydrazine hydrate, solvent (e.g., ethanol) Formation of cyclopropyl hydrazine precursor
2 Reaction with nitrile derivative Nitrile compound (e.g., cyanopyrazole), acid/base catalyst, solvent (e.g., DMF or DMSO), heating Cyclization to imidazo[1,2-b]pyrazole ring system
3 Purification and isolation Chromatography or recrystallization Pure 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
  • Cyclization Mechanism: The nucleophilic attack of the hydrazine nitrogen on the nitrile carbon facilitates ring closure, generating the fused heterocyclic core.
  • Optimization: Reaction time, temperature, and reagent stoichiometry are optimized to maximize yield and purity.

Industrial Production Considerations

For scale-up and industrial production, the synthetic route is optimized with the following goals:

Industrial methods may involve continuous flow reactors or batch processes with rigorous monitoring of reaction parameters to ensure reproducibility.

Chemical Reaction Types Involved in Preparation

Reaction Type Description Common Reagents Purpose in Synthesis
Cyclization Formation of fused imidazo[1,2-b]pyrazole ring Acid/base catalysts, heat Core ring construction
Substitution Introduction of cyclopropyl group Cyclopropylamine derivatives Substituent incorporation
Nitrile incorporation Attachment of carbonitrile group Nitrile-containing precursors Functional group installation

Research Findings and Data on Synthesis

  • The cyclization of cyclopropyl-substituted hydrazines with nitrile derivatives under controlled conditions reliably yields the target compound with high specificity.
  • Reaction optimization studies indicate that polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency.
  • Purification by recrystallization from suitable solvents achieves high purity (>98%) of the final compound.
  • The molecular formula is C9H8N4, with a molecular weight of 172.19 g/mol, consistent with analytical data from spectroscopic characterization (NMR, IR, MS).

Summary Table of Preparation Method Parameters

Parameter Details
Starting materials Cyclopropyl-substituted hydrazine, nitrile derivatives
Solvents Ethanol, DMF, DMSO
Catalysts Acid or base catalysts (e.g., acetic acid, triethylamine)
Temperature range Typically 60–120 °C depending on step
Reaction time Several hours (3–12 h)
Purification Chromatography, recrystallization
Yield Generally moderate to high (60–85%)
Product purity >98% by HPLC or NMR

Additional Notes on Synthetic Variations

  • Alternative synthetic routes may involve pre-functionalization of the pyrazole ring or use of substituted nitriles to introduce further diversity.
  • Modifications in substituents on the hydrazine or nitrile precursors can lead to analogues with varied biological activities.
  • The cyclopropyl group’s strain and reactivity require careful handling to avoid ring-opening side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Structural and Functional Differences

Core Modifications: The cyclopropyl group in the target compound introduces steric hindrance and rigidity compared to the cyclobutyl analog, which has a larger, more flexible ring . Cyclobutyl derivatives exhibit higher molecular weights (e.g., 200.24 vs. 172.19 g/mol) due to additional carbon atoms . Substitution at N1 (e.g., methyl or SEM groups) enhances stability and modulates solubility.

Electronic Effects :

  • The carbonitrile group at C7 is conserved across all analogs, contributing to electron-withdrawing effects that may influence reactivity and binding interactions.
  • Bromine or chlorine substituents (e.g., in and ) increase molecular weight and polarizability, though these compounds diverge in core structure (e.g., pyrroloimidazole vs. imidazopyrazole) .

Synthetic Accessibility :

  • Tosyl cyanide-mediated synthesis () achieves high yields (77%) for SEM-protected derivatives, suggesting efficient electrophilic substitution strategies .
  • In contrast, the target compound’s synthesis details are unavailable, highlighting a gap in comparative methodology .

Pharmacological and Physicochemical Insights

  • Lipophilicity and Drug-Likeness : The cyclopropyl group may enhance membrane permeability compared to bulkier substituents like SEM or 4-chlorophenyl. However, the lack of logP or solubility data for the target compound limits definitive conclusions .
  • No such data exist for the target compound, though structural similarities warrant further investigation .

Biological Activity

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-b]pyrazole core with a cyclopropyl group and a carbonitrile substituent at the 7-position. Its structural formula is represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Its interactions with various biological targets contribute to its pharmacological effects.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Inhibitory Effects on Enzymes

Recent studies highlight the compound's potential as an enzyme inhibitor:

Enzyme Inhibition Type Effect
Carbonic AnhydraseCompetitiveReduces bicarbonate production
CholinesteraseNon-competitiveEnhances acetylcholine levels

These findings suggest its potential in treating diseases where these enzymes play a critical role.

Cytotoxicity Against Cancer Cells

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HL-60 (AML)3.5Induction of caspase-dependent apoptosis
MCF-7 (Breast)2.8Disruption of mitochondrial membrane potential

These results indicate that the compound may serve as a lead structure for developing anticancer agents .

Case Studies

Several case studies have been documented regarding the biological activity of similar imidazo[1,2-b]pyrazole derivatives:

  • Acute Myeloid Leukemia (AML) : A study involving derivatives showed increased apoptosis in HL-60 cells, with significant activation of caspase-3 and mitochondrial depolarization observed upon treatment .
  • Inflammatory Conditions : Compounds related to this compound demonstrated dual-action as COX-2 inhibitors, effectively reducing pro-inflammatory cytokines TNF-α and IL-6 in RAW264.7 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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